Hexacyclonic acid

Übersicht

Beschreibung

Hexacyclonic acid is a polyketide compound first isolated from the bacterium Streptomyces cellulosae in 2000 . It is characterized by a complex hexacyclic ring system, consisting of a 5/6/5 fused ring system connected to a bridged tricycle . This compound has garnered significant interest due to its cytotoxic activities against various cancer cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hexacyclonic acid involves multiple steps, including the formation of ABC and DEF tricycles. Key steps in the synthesis include diastereoselective Michael addition and Snider cyclisation . Several synthetic pathways have been developed, with a novel method involving a Michael/elimination reaction proving to be efficient for closing the medium-sized ring . The formation of the nine-membered ring is a critical step, followed by regioselective reduction and palladium-catalyzed allylic substitution to form the CDF tricycle .

Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its complex structure and challenging synthesis. Research is ongoing to develop more efficient and scalable synthetic routes .

Analyse Chemischer Reaktionen

Types of Reactions: Hexacyclonic acid undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.

Reduction: Utilizes reducing agents to remove oxygen functionalities or introduce hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Hexacyclonic acid has several scientific research applications, including:

Chemistry: Used as a model compound for studying complex polyketide synthesis and reaction mechanisms.

Biology: Investigated for its cytotoxic properties and potential as an anticancer agent.

Medicine: Explored for its potential therapeutic applications in cancer treatment.

Wirkmechanismus

The mechanism of action of hexacyclonic acid involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Hexacyclonic acid is unique due to its complex hexacyclic structure and cytotoxic properties. Similar compounds include:

FR182877: Another polyketide with a similar ring system and cytotoxic activity.

Epothilones: A class of polyketides with anticancer properties.

Bryostatins: Marine-derived polyketides with potential therapeutic applications.

This compound stands out due to its specific ring system and the challenges associated with its synthesis, making it a valuable compound for scientific research and potential therapeutic applications .

Biologische Aktivität

Hexacyclonic acid, a complex polyketide compound first isolated from the bacterium Streptomyces cellulosae in 2000, has garnered attention for its significant biological activities, particularly its cytotoxic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

This compound is characterized by a unique hexacyclic structure composed of multiple fused rings. Its complex synthesis involves several key steps, including diastereoselective Michael addition and Snider cyclisation, which are crucial for constructing its intricate molecular architecture .

This compound exhibits cytotoxic effects through various mechanisms:

- Interference with Cellular Processes : It disrupts DNA replication and protein synthesis, leading to cell death. This action is primarily mediated by its interaction with specific cellular targets.

- Cytotoxicity Studies : Research has demonstrated that this compound has notable cytotoxicity against several cancer cell lines, including gastric carcinoma (HM02), hepatocellular carcinoma (HEPG2), and breast carcinoma (MCF7), with GI50 values as low as 14.0 µmol/L .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been investigated extensively in vitro and in vivo. Key findings include:

- Cytotoxic Properties : this compound has shown promising results in inhibiting the growth of various cancer cells. For instance, it demonstrated significant cytotoxic effects comparable to established anticancer agents .

- Potential as an Anticancer Agent : Due to its ability to induce apoptosis in cancer cells, this compound is being explored for its potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

This compound is often compared with other polyketides such as FR182877 and epothilones, which also exhibit anticancer properties. However, this compound's unique structural features contribute to its distinct biological activity.

| Compound | Structure Complexity | Cytotoxicity (GI50) | Notes |

|---|---|---|---|

| This compound | High | 14.0 µmol/L | Unique hexacyclic structure |

| FR182877 | Moderate | 21 ng/mL | Higher potency than this compound |

| Epothilones | Moderate | Varies | Well-studied anticancer agents |

Case Studies and Research Findings

Research into the biological activity of this compound includes various studies that highlight its potential applications:

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on multiple cancer cell lines, confirming its ability to induce cell death through apoptosis pathways.

- Biosynthetic Pathways : Investigations into the biosynthesis of this compound revealed that it is constructed from acetate and propionate units, providing insights into its natural production and potential synthetic routes .

- Therapeutic Applications : Ongoing research focuses on developing synthetic methods for producing this compound at scale for use in clinical settings.

Eigenschaften

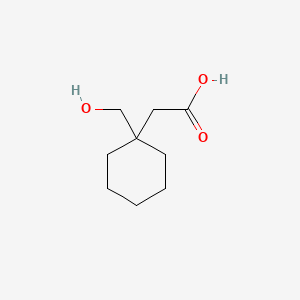

IUPAC Name |

2-[1-(hydroxymethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-7-9(6-8(11)12)4-2-1-3-5-9/h10H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJPAYUKEVEBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225885 | |

| Record name | Hexacyclonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7491-42-1 | |

| Record name | Hexacyclonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacyclonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXACYCLONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K0FP9UB6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.